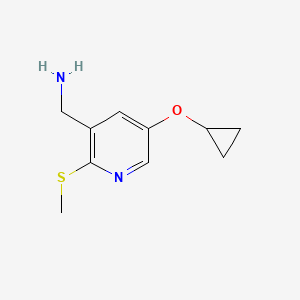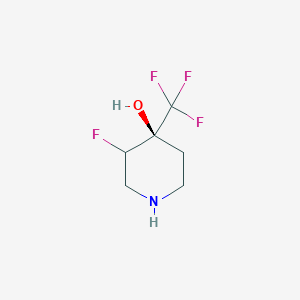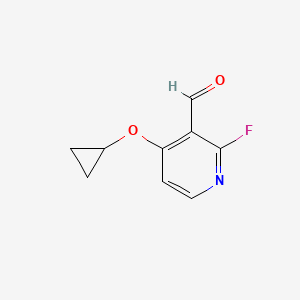
4-Cyclopropoxy-2-fluoronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-fluoronicotinaldehyde is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a nicotinaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-fluoronicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropoxy-2-fluoronicotinic acid with appropriate reagents to form the aldehyde . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. Industrial production methods may involve large-scale reactions using similar reagents and conditions, but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include 4-cyclopropoxy-2-fluoronicotinic acid, 4-cyclopropoxy-2-fluoronicotinyl alcohol, and various substituted derivatives .
Scientific Research Applications
4-Cyclopropoxy-2-fluoronicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Cyclopropoxy-2-fluoronicotinaldehyde can be compared with other similar compounds, such as:
4-Cyclopropoxy-2-fluoronicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Cyclopropoxy-2-fluoronicotinyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with a different aromatic core and additional functional groups
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8FNO2/c10-9-7(5-12)8(3-4-11-9)13-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
QXXQAZXJELSMSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



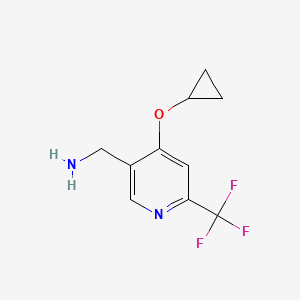

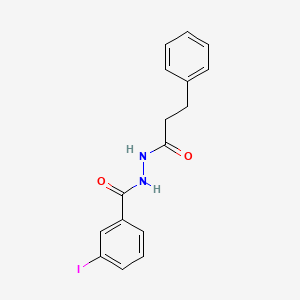

![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14805277.png)
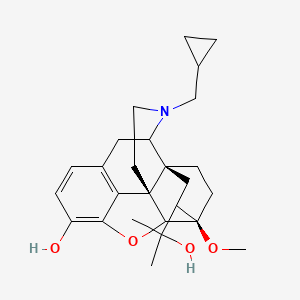
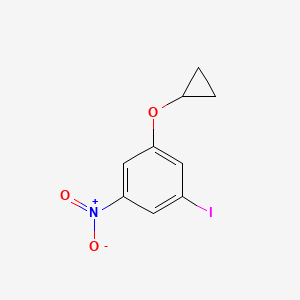
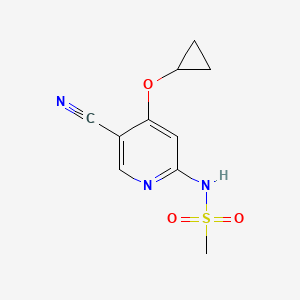
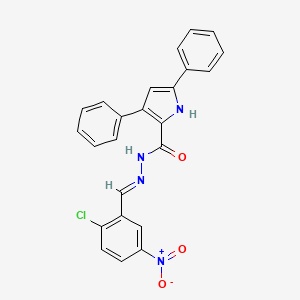
![5-Chloro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B14805300.png)
![N-carbamimidoyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B14805311.png)
